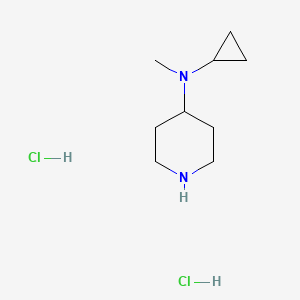
Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₉H₂₀Cl₂N₂ and its molecular weight is 227.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
C-N Bond Forming Cross-Coupling Reactions In the field of organic chemistry, Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride and similar compounds have been utilized in C-N bond-forming cross-coupling reactions. These processes are crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's application in recyclable copper catalyst systems for such reactions underscores its importance in sustainable chemical synthesis (Kantam et al., 2013).
Ligand Evaluation for D2-like Receptors Research into ligands for D2-like receptors, which are implicated in antipsychotic agents, has highlighted the role of arylcycloalkylamines, including structures similar to this compound. These studies are pivotal for developing new antipsychotic medications with improved potency and selectivity, offering insights into the neurochemical basis of psychiatric conditions (Sikazwe et al., 2009).
Cytochrome P450 Isoform Inhibition this compound and derivatives have been assessed for their role as inhibitors of cytochrome P450 (CYP) isoforms. This is critical for understanding drug-drug interactions and optimizing drug therapy, as CYP enzymes are involved in the metabolism of a wide range of drugs. Identifying specific CYP isoform inhibitors can aid in the development of safer drugs with reduced risk of adverse interactions (Khojasteh et al., 2011).
Mechanism of Action
Target of Action
The primary target of Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a protein kinase involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Properties
IUPAC Name |
N-cyclopropyl-N-methylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLUQDIKQHBMKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

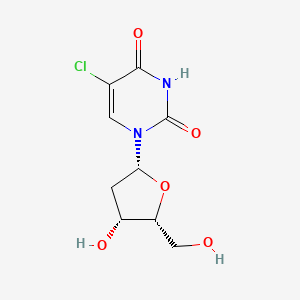

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)

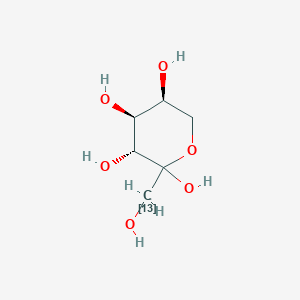
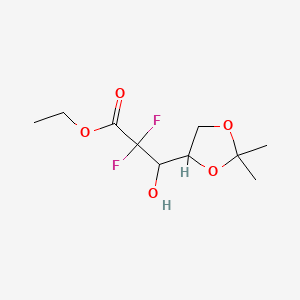
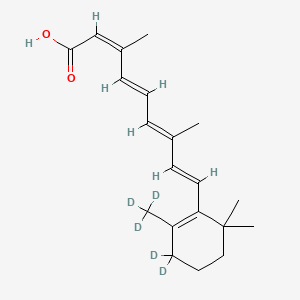
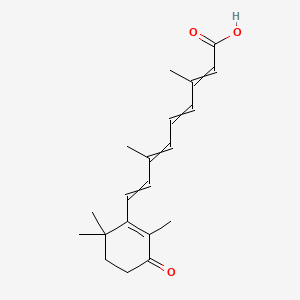
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
